molecular formula C12H15Cl2NO B1376959 [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine CAS No. 1379811-70-7

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Cat. No.: B1376959
CAS No.: 1379811-70-7
M. Wt: 260.16 g/mol
InChI Key: NHSIHNJNEYLTBS-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine (CAS 1379811-70-7) is an organic compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . It is supplied for research and development purposes. The compound features a cyclopropyl group, a structural motif known for its significant potential in agrochemical research . The cyclopropane ring is valued for its ability to enhance metabolic stability and increase the affinity of a molecule for its biological target, making it a fragment of high interest in the design of new active compounds . While specific biological data for this particular molecule is not available in the public domain, its structure combines a cyclopropylamine moiety with a 3,4-dichlorophenoxy group. Cyclopropylamines are a well-studied class of compounds known to act as effective inhibitors of various amine oxidase enzymes, including monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs) . This suggests potential research applications in exploring enzyme mechanisms and inhibition. The 3,4-dichlorophenoxy moiety is a common pharmacophore in agrochemicals, further pointing to its potential utility in pesticidal or herbicidal research . This chemical is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclopropyl-2-(3,4-dichlorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-9-4-5-10(13)11(14)6-9/h4-6,8,12,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIHNJNEYLTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC1=CC(=C(C=C1)Cl)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165355
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID101165355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-70-7
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Key Intermediate

The synthesis typically begins with the nucleophilic substitution reaction between cyclopropylamine and 3,4-dichlorophenol. This step forms a 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethyl intermediate. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which deprotonates the phenol to enhance its nucleophilicity for substitution on an appropriate alkyl halide precursor.

  • Reaction medium: Often aqueous or mixed solvents with bases like NaOH or K2CO3.
  • Temperature: Moderate heating to promote substitution.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

Alkylation to Introduce the Methylamine Group

The intermediate is then alkylated to introduce the methylamine moiety, typically using methyl iodide or methyl bromide as alkylating agents.

  • Conditions: Anhydrous environment to avoid side reactions.
  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
  • Base: Sometimes a mild base is used to scavenge generated acids and drive the reaction forward.

Purification

The crude product undergoes purification by recrystallization or column chromatography to achieve high purity. Preparative high-performance liquid chromatography (HPLC) may be used for final polishing.

Detailed Reaction Analysis and Experimental Data

Step Reagents/Conditions Notes/Outcome
Nucleophilic substitution Cyclopropylamine + 3,4-dichlorophenol, NaOH/K2CO3 Formation of 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethyl intermediate; moderate heating required
Alkylation Methyl iodide or methyl bromide, THF/DMF, anhydrous Introduction of methylamine group; requires dry conditions to avoid hydrolysis
Purification Recrystallization or column chromatography High purity product obtained; HPLC used if necessary

Alternative Synthetic Approaches and Catalytic Methods

Though direct alkylation is common, palladium-catalyzed cross-coupling reactions have been reported for related compounds, involving:

  • Palladium catalysts such as bis(diphenylphosphino)ferrocene palladium(II) dichloride.
  • Bases like potassium carbonate or cesium carbonate.
  • Solvents including 1,4-dioxane and water mixtures.
  • Reaction temperatures around 80–100 °C under inert atmosphere.

These methods enable coupling of cyclopropyl-containing boronate esters with aryl halides, potentially applicable to the synthesis of the target compound or its analogs, improving yields and selectivity.

Research Findings and Optimization

  • Yields for similar cyclopropyl-aryl amine compounds range from 55% to 69%, depending on catalyst, base, and reaction conditions.
  • Microwave-assisted heating and use of ligands such as XPhos improve reaction rates and yields.
  • Purification by mass-triggered preparative HPLC ensures removal of palladium residues and side products.
  • Reaction monitoring by mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected product.

Summary Table of Preparation Methods

Method Reagents/Catalysts Solvent(s) Temperature Yield (%) Notes
Nucleophilic substitution Cyclopropylamine, 3,4-dichlorophenol, NaOH/K2CO3 Water or mixed solvents 50–80 °C Moderate Base-promoted substitution
Alkylation Methyl iodide/bromide, THF/DMF THF, DMF Room temp to 50 °C Moderate Anhydrous conditions required
Pd-catalyzed cross-coupling Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water 1,4-Dioxane, water 80–100 °C 55–69 Microwave heating and ligands improve yield
Purification Column chromatography, preparative HPLC Various Ambient Ensures high purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Oxides or other oxidized derivatives

    Reduction Products: Reduced amine derivatives

    Substitution Products: Compounds with nucleophiles replacing chlorine atoms

Scientific Research Applications

Pharmacological Applications

  • Inhibitors of Phosphodiesterase : Compounds similar to [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine have been studied for their potential as phosphodiesterase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions like asthma and inflammation .
  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly involving serotonin and norepinephrine .

Agrochemical Applications

  • Herbicides : The dichlorophenoxy moiety is structurally similar to well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), suggesting potential use in developing new herbicidal agents. The compound's ability to target specific plant growth pathways could lead to effective weed management solutions .

Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with desired biological activities .

Case Study 1: Development of PDE Inhibitors

A study focused on synthesizing various cycloalkylamide derivatives demonstrated that modifying the left side of the amide function with cyclopropyl groups enhanced the inhibitory activity against phosphodiesterase enzymes. This highlights the potential of this compound as a lead compound in drug development targeting these enzymes .

Case Study 2: Herbicide Efficacy

Research on phenoxyalkanoic herbicides revealed that compounds similar to this compound showed promising efficacy against certain weed species. This study underscores the importance of structural modifications in enhancing herbicidal activity while minimizing environmental impacts .

Data Tables

Application Area Potential Uses Remarks
PharmacologyPDE inhibitors, antidepressantsModulates neurotransmitter systems
AgrochemicalsHerbicidesTargeted action against specific weed species
Organic SynthesisIntermediate for complex organic compoundsFacilitates development of novel therapeutic agents

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Implications

  • Halogen Position Matters : 3,4-Dichloro substitution in the target compound may confer unique steric and electronic effects compared to 3,5-dichloro or fluorinated analogs, influencing receptor binding or metabolic pathways.

Biological Activity

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenoxyethylamine structure, which contributes to its unique reactivity and biological profile. The presence of the dichlorophenoxy moiety suggests potential interactions with biological receptors or enzymes, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity:
    • Preliminary studies have shown that derivatives of similar structures exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria.
    • A recent study evaluated the efficacy of related compounds against Mycobacterium tuberculosis, suggesting that structural analogs could provide insights into the activity of this compound against resistant strains .
  • Cytotoxic Effects:
    • Investigations into the cytotoxicity of related compounds have revealed varying degrees of effectiveness against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the cyclopropyl moiety can enhance cytotoxic potency .
  • Neuropharmacological Effects:
    • Studies have identified potential interactions with dopamine receptors, suggesting that this compound may influence dopaminergic signaling pathways. This could have implications for treating disorders such as depression or schizophrenia .

Research Findings and Case Studies

Several studies have reported on the biological activities and pharmacological properties of this compound and its analogs:

StudyFindingsImplications
Investigated interaction with enzymes; potential for therapeutic modulationHighlights importance in drug design
Evaluated against M. tuberculosis; showed promising activityPotential for development as an anti-tuberculosis agent
Assessed cytotoxicity on cancer cell lines; structure modifications enhanced activitySuggests avenues for cancer treatment research
Explored neuropharmacological effects; interaction with dopamine receptors notedIndicates possible use in CNS disorders

Q & A

Q. What are the recommended synthetic routes for [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, and how can researchers optimize yields?

  • Methodological Answer : A feasible approach involves coupling a cyclopropylmethylamine precursor with a 3,4-dichlorophenoxy ethyl intermediate. AI-driven synthesis tools (e.g., Template_relevance models) suggest using reductive amination or nucleophilic substitution for cyclopropane integration, leveraging databases like Reaxys for reaction feasibility . Optimization may involve adjusting reaction temperatures (e.g., 60–80°C for amination) and catalysts (e.g., Pd/C for hydrogenation steps). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS for molecular ion confirmation at m/z ~314.2) . Nuclear magnetic resonance (NMR) is critical: expect a singlet for the cyclopropane protons (δ 0.5–1.2 ppm) and aromatic signals for 3,4-dichlorophenoxy groups (δ 6.8–7.4 ppm). FT-IR can validate amine N-H stretches (~3300 cm⁻¹) .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent degradation. Waste disposal must follow hazardous chemical guidelines, with neutralization of amine residues using dilute HCl before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. Reproduce analyses under standardized conditions (e.g., DMSO-d6 for NMR) and cross-validate with X-ray crystallography (if crystalline). For example, Acta Crystallographica Section E reports bond angles and torsion angles for analogous 3,4-dichlorophenoxy derivatives, which can guide structural assignments .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Conduct kinetic studies under varying pH and solvent polarities. For instance, the methylamine group’s nucleophilicity can be probed via reactions with electrophiles like acyl chlorides. Monitor intermediates via LC-MS and compare with computational models (DFT calculations for transition state analysis) .

Q. How does the 3,4-dichlorophenoxy moiety influence the compound’s stability under oxidative conditions?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. The electron-withdrawing chlorine atoms may reduce oxidative degradation compared to non-halogenated analogs. Compare with control compounds (e.g., 4-methylphenoxy derivatives) to isolate substituent effects .

Q. What in silico tools are suitable for predicting the compound’s biological activity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with amine-binding receptors (e.g., serotonin transporters). Validate predictions with in vitro assays (e.g., radioligand binding studies). PubChem bioactivity data for structurally related dichlorophenylamines can inform target selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine
Reactant of Route 2
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

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